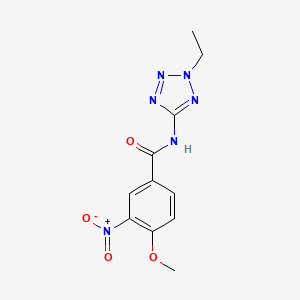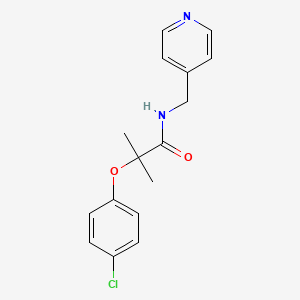
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DCPA, is a member of the acrylamide family and is commonly used in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide inhibits the activity of certain enzymes in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has also been shown to have an inhibitory effect on the growth of certain microorganisms such as bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. However, one of the major limitations of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments is that it is toxic and can pose a health hazard if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide. One of the major areas of research is the development of new drugs using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a key intermediate. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential applications in various fields such as agriculture and biotechnology. Additionally, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects and has been used as a key intermediate in the synthesis of various drugs. However, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. The reaction yields 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a white solid with a melting point of 165-168°C. The purity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide can be determined by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been used as a key intermediate in the synthesis of various drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-5-3-2-4-14(15)19-16(20)9-7-11-6-8-12(17)10-13(11)18/h2-10H,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNZZXLHCYRKE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)